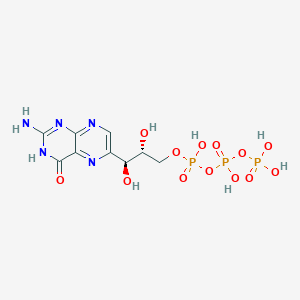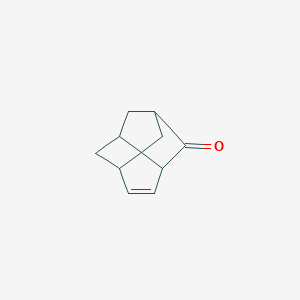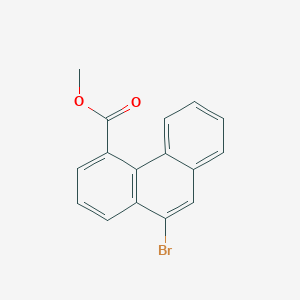
Methyl 10-bromophenanthrene-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 10-bromophenanthrene-4-carboxylate is an organic compound with the molecular formula C16H11BrO2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 10th position and a methyl ester group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 10-bromophenanthrene-4-carboxylate can be synthesized through several methods. One common approach involves the bromination of phenanthrene followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light. The resulting 10-bromophenanthrene is then subjected to esterification with methanol and a suitable acid catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 10-bromophenanthrene-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding phenanthrene derivatives with different functional groups.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 10-substituted phenanthrene derivatives.
Oxidation: Formation of phenanthrene-4-carboxylic acid or other oxidized products.
Reduction: Formation of 10-bromophenanthrene-4-methanol.
Scientific Research Applications
Methyl 10-bromophenanthrene-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 10-bromophenanthrene-4-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and ester group play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but with a single aromatic ring.
Methyl 10-bromoanthracene-9-carboxylate: Similar polycyclic structure but with different substitution patterns.
Methyl 4-bromophenylacetate: Contains a bromine atom and ester group but with a different aromatic system.
Uniqueness
Methyl 10-bromophenanthrene-4-carboxylate is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct chemical and physical properties. Its polycyclic aromatic structure and functional groups make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
26698-23-7 |
|---|---|
Molecular Formula |
C16H11BrO2 |
Molecular Weight |
315.16 g/mol |
IUPAC Name |
methyl 10-bromophenanthrene-4-carboxylate |
InChI |
InChI=1S/C16H11BrO2/c1-19-16(18)13-8-4-7-12-14(17)9-10-5-2-3-6-11(10)15(12)13/h2-9H,1H3 |
InChI Key |
QAAWHGLORDSRCA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C3=CC=CC=C3C=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




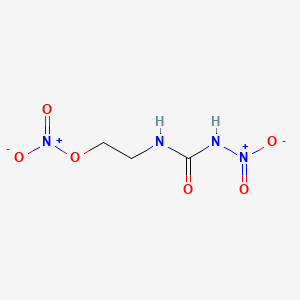
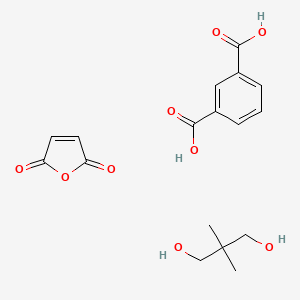
![3-[(E)-Benzylideneamino]propanenitrile](/img/structure/B14694433.png)
![2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14694439.png)
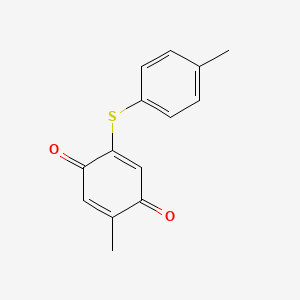
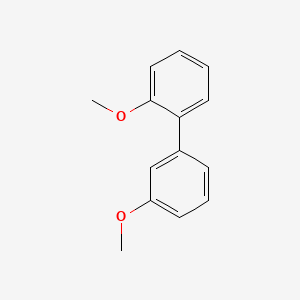
![1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione](/img/structure/B14694459.png)



